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molecular formula C15H14ClN5 B8723406 N6-(2-Chloro-6-methylpyrimidin-4-yl)-2-methylquinoline-4,6-diamine

N6-(2-Chloro-6-methylpyrimidin-4-yl)-2-methylquinoline-4,6-diamine

Cat. No. B8723406
M. Wt: 299.76 g/mol
InChI Key: LERMBBQRLSLHII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07826982B2

Procedure details

Diaminoquinoline 7 (72.0 g, 0.416 mol) and 2,4-dichloro-6-methylpyrimidine (8) (67.8 g, 0.416 mol) were suspended in ethylene glycol (1 L). Addition of 37% HCl (35 mL, 0.43 mol) resulted in a yellow solution which was heated to and held at 50° C. for 4.5 h. The mixture was diluted with chilled water (1 L) which resulted in a thick white paste-like precipitate and the mixture was filtered through Celite. The Celite and solid containing the product and bis-substituted by-product was slurried in water (4 L) and the Celite and insoluble by-product were removed by filtration. The filtrate pH was adjusted to 14 using 1N aqueous NaOH (1 L) resulting in precipitation of product which was removed by filtration. The damp product was transferred to a rotovap flask and dried in vacuo by azeotropic water removal with toluene (3×1.5 L). Product 9 was obtained as an off-white solid (33.4 g, 27% yield; Notebook reference A134-137). Another batch of 9 (7.4 g, 17% yield; Notebook reference A 134-134) was similarly obtained by reaction of 7 (25.0 g, 0.144 mol) and recovery as above; MS [M+1]=300, 302; 13C NMR (DMSO) δ 167.51, 162.58, 159.22, 157.61, 151.05, 145.99, 133.17, 128.96, 125.39, 117.38, 114.23, 102.45, 102.26, 24.68, 23.19.
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
67.8 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five
Yield
27%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[C:10]([NH2:12])[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([NH2:13])[CH:8]=2)[N:3]=1.[Cl:14][C:15]1[N:20]=[C:19](Cl)[CH:18]=[C:17]([CH3:22])[N:16]=1.Cl>C(O)CO.O>[Cl:14][C:15]1[N:20]=[C:19]([NH:13][C:7]2[CH:8]=[C:9]3[C:4](=[CH:5][CH:6]=2)[N:3]=[C:2]([CH3:1])[CH:11]=[C:10]3[NH2:12])[CH:18]=[C:17]([CH3:22])[N:16]=1

Inputs

Step One
Name
Quantity
72 g
Type
reactant
Smiles
CC1=NC2=CC=C(C=C2C(=C1)N)N
Step Two
Name
Quantity
67.8 g
Type
reactant
Smiles
ClC1=NC(=CC(=N1)Cl)C
Step Three
Name
Quantity
35 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
C(CO)O
Step Five
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulted in a yellow solution which
TEMPERATURE
Type
TEMPERATURE
Details
was heated to and
CUSTOM
Type
CUSTOM
Details
resulted in a thick white paste-like precipitate
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Celite
ADDITION
Type
ADDITION
Details
The Celite and solid containing the product and bis-substituted by-product
CUSTOM
Type
CUSTOM
Details
the Celite and insoluble by-product were removed by filtration
CUSTOM
Type
CUSTOM
Details
resulting in precipitation of product which
CUSTOM
Type
CUSTOM
Details
was removed by filtration
CUSTOM
Type
CUSTOM
Details
The damp product was transferred to a rotovap flask
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuo by azeotropic water removal with toluene (3×1.5 L)

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
ClC1=NC(=CC(=N1)NC=1C=C2C(=CC(=NC2=CC1)C)N)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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